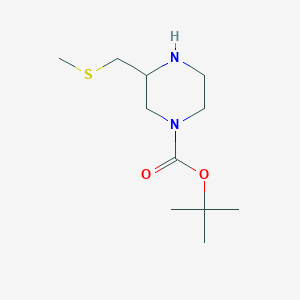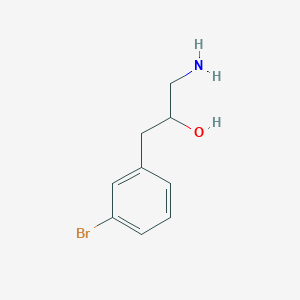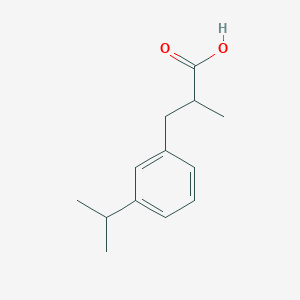
4-(4-Bromo-3,5-dimethylphenyl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromo-3,5-dimethylphenyl)butan-2-ol is an organic compound characterized by a bromine atom and two methyl groups attached to a benzene ring, which is further connected to a butanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3,5-dimethylphenyl)butan-2-ol typically involves the bromination of 3,5-dimethylphenylbutan-2-ol. The reaction can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under light or heat to facilitate the bromination process . The reaction conditions generally include:
- Solvent: Carbon tetrachloride or chloroform
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to complete the bromination
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromo-3,5-dimethylphenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide, cyanide, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water
Reduction: Lithium aluminum hydride in ether
Substitution: Sodium hydroxide in water, sodium cyanide in ethanol, amines in ethanol
Major Products Formed
Oxidation: 4-(4-Bromo-3,5-dimethylphenyl)butan-2-one
Reduction: 4-(3,5-Dimethylphenyl)butan-2-ol
Substitution: 4-(4-Hydroxy-3,5-dimethylphenyl)butan-2-ol, 4-(4-Cyano-3,5-dimethylphenyl)butan-2-ol, 4-(4-Amino-3,5-dimethylphenyl)butan-2-ol
Aplicaciones Científicas De Investigación
4-(4-Bromo-3,5-dimethylphenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromo-3,5-dimethylphenyl)butan-2-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic or nucleophilic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Chloro-3,5-dimethylphenyl)butan-2-ol
- 4-(4-Fluoro-3,5-dimethylphenyl)butan-2-ol
- 4-(4-Iodo-3,5-dimethylphenyl)butan-2-ol
Uniqueness
4-(4-Bromo-3,5-dimethylphenyl)butan-2-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C12H17BrO |
|---|---|
Peso molecular |
257.17 g/mol |
Nombre IUPAC |
4-(4-bromo-3,5-dimethylphenyl)butan-2-ol |
InChI |
InChI=1S/C12H17BrO/c1-8-6-11(5-4-10(3)14)7-9(2)12(8)13/h6-7,10,14H,4-5H2,1-3H3 |
Clave InChI |
MORVCFDTJFVHRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Br)C)CCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B13597736.png)




![2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13597777.png)
![tert-butyl4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylatehydrochloride](/img/structure/B13597785.png)
![(1S)-2,2,2-trifluoro-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13597792.png)

![2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione](/img/structure/B13597804.png)
![{[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13597810.png)



